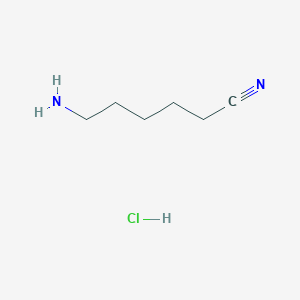
6-Aminohexanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminohexanenitrile hydrochloride is an organic compound with the molecular formula C6H12N2·HCl. It is a derivative of 6-Aminohexanenitrile, which is also known as 6-Aminocapronitrile. This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a six-carbon aliphatic chain. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Aminohexanenitrile hydrochloride can be synthesized through the hydrogenation of adiponitrile. The reaction typically involves the use of catalysts such as Raney nickel or cobalt under specific conditions of temperature and pressure. For instance, hydrogenation at temperatures between 60-80°C and high hydrogen pressure can yield 6-Aminohexanenitrile, which can then be converted to its hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize by-products and maximize efficiency, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminohexanenitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Addition: The amino group can participate in nucleophilic addition reactions.
Nucleophilic Substitution: The nitrile group can be involved in nucleophilic substitution reactions.
Hydrogenation: The nitrile group can be reduced to an amine group under hydrogenation conditions
Common Reagents and Conditions
Hydrogenation: Catalysts like Raney nickel or cobalt, hydrogen gas, temperatures between 60-80°C.
Nucleophilic Addition/Substitution: Various nucleophiles, solvents like methanol or DMSO, and appropriate reaction conditions
Major Products
Hexamethylenediamine: Formed through complete hydrogenation of the nitrile group.
Substituted Amines: Formed through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
6-Aminohexanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, particularly in the synthesis of nylon and other polyamides
Wirkmechanismus
The mechanism of action of 6-Aminohexanenitrile hydrochloride involves its reactivity due to the presence of both amino and nitrile groups. The amino group can act as a nucleophile, participating in various addition and substitution reactions. The nitrile group can undergo reduction to form primary amines, which can further react to form secondary and tertiary amines. These reactions are facilitated by specific catalysts and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminocapronitrile: The parent compound without the hydrochloride salt.
Hexamethylenediamine: A fully reduced form of 6-Aminohexanenitrile.
Adiponitrile: A precursor in the synthesis of 6-Aminohexanenitrile
Uniqueness
6-Aminohexanenitrile hydrochloride is unique due to its dual functional groups, which provide versatility in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Eigenschaften
Molekularformel |
C6H13ClN2 |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
6-aminohexanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c7-5-3-1-2-4-6-8;/h1-5,7H2;1H |
InChI-Schlüssel |
JLBYKSBJYQMCAG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC#N)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


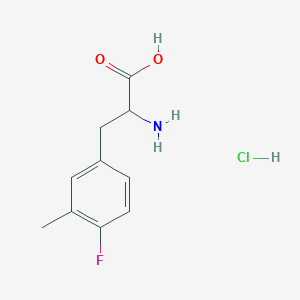
![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
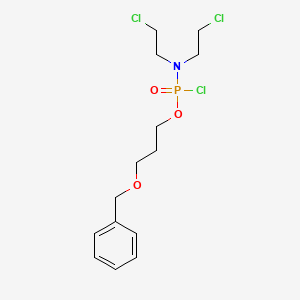
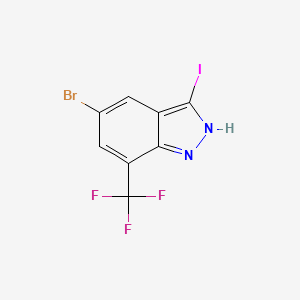
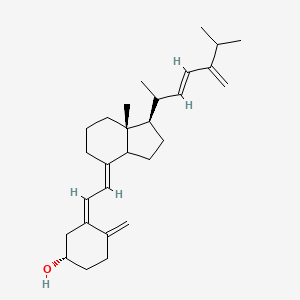

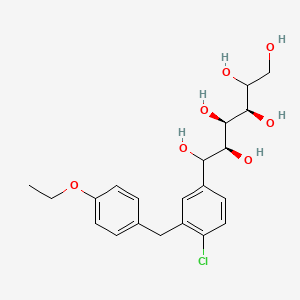
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
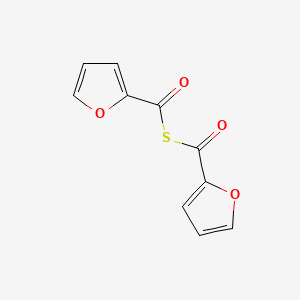

![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
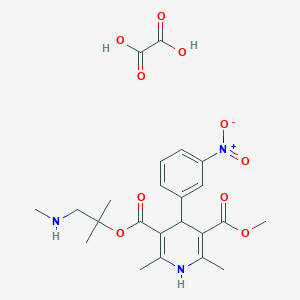
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
